4-Biphenylhydracrylic acid, 4'-fluoro-beta-(m-tolyl)-, (+)-
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Overview
Description
4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of biphenyl, fluoro, and m-tolyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- involves multiple steps, typically starting with the preparation of the biphenyl and m-tolyl intermediates. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents to introduce new functional groups
Scientific Research Applications
4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structural properties.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- involves its interaction with specific molecular targets and pathways. The biphenyl and fluoro groups contribute to its binding affinity and specificity, allowing it to modulate biological processes effectively. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- can be compared with other similar compounds such as:
4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (-)-: This enantiomer has different stereochemistry, which can lead to variations in its chemical and biological properties.
4-Biphenylhydracrylic acid, 4’-fluoro-beta-(p-tolyl)-, (+)-: The position of the tolyl group can affect the compound’s reactivity and applications.
4-Biphenylhydracrylic acid, 4’-chloro-beta-(m-tolyl)-, (+)-:
Properties
CAS No. |
95711-57-2 |
---|---|
Molecular Formula |
C22H19FO3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-[4-(4-fluorophenyl)phenyl]-3-hydroxy-3-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C22H19FO3/c1-15-3-2-4-19(13-15)22(26,14-21(24)25)18-9-5-16(6-10-18)17-7-11-20(23)12-8-17/h2-13,26H,14H2,1H3,(H,24,25) |
InChI Key |
KZZRQQCMOUJDKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)O)(C2=CC=C(C=C2)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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